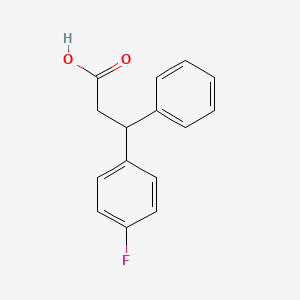

3-(4-Fluorophenyl)-3-phenylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBOILGAWSETPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957601 | |

| Record name | 3-(4-Fluorophenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-86-7 | |

| Record name | 4-Fluoro-β-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Fluorophenyl)-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-fluorophenyl)-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 3 Phenylpropanoic Acid

Strategies for Carbon-Carbon Bond Formation at the Pro-Chiral C-3 Center

The creation of the carbon-carbon bond at the C-3 position, which bears two different aryl groups, is a key challenge in the synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid. This center is pro-chiral, meaning that its substitution pattern allows for the existence of enantiomers.

Traditional methods for the synthesis of β,β-diarylpropanoic acids often rely on well-established reactions such as the Friedel-Crafts acylation. One common approach involves the reaction of an aromatic hydrocarbon with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a β-aroylpropionic acid. This intermediate can then be subjected to a reduction reaction, like the Clemmensen or Wolff-Kishner reduction, to convert the ketone to a methylene (B1212753) group, yielding the desired diarylpropanoic acid framework.

Another classical strategy is the Michael addition. This involves the conjugate addition of an organometallic reagent, such as an organocuprate derived from a phenyl or 4-fluorophenyl source, to a cinnamic acid derivative. The choice of reactants allows for the stepwise introduction of the two distinct aryl groups.

Contemporary organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance compared to classical approaches. researchgate.netlateknightbooks.comconsensus.app Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in forming carbon-carbon bonds. For the synthesis of diarylpropanoic acids, these methods can be employed to couple an aryl halide or triflate with a suitable organometallic partner. For instance, a Heck-type reaction could couple 4-fluorostyrene (B1294925) with an aryl halide in the presence of a palladium catalyst, followed by subsequent transformations to introduce the carboxylic acid moiety.

Modern methodologies also include C-H activation strategies, which allow for the direct functionalization of carbon-hydrogen bonds. springernature.com This approach can potentially streamline the synthesis by avoiding the pre-functionalization of starting materials.

Table 1: Comparison of Classical and Modern Synthetic Approaches

| Feature | Classical Approaches (e.g., Friedel-Crafts) | Modern Catalytic Approaches (e.g., Cross-Coupling) |

| Reagents | Stoichiometric strong acids/bases, organometallics | Catalytic amounts of transition metals, diverse coupling partners |

| Conditions | Often harsh (high temperatures, strong acids) | Generally milder, more functional group tolerant |

| Atom Economy | Can be lower due to stoichiometric reagents | Often higher, more efficient use of atoms |

| Scope | Can be limited by substrate sensitivity | Broader scope and applicability |

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound is crucial for many applications, particularly in the pharmaceutical industry. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgspringerprofessional.de After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries used in the asymmetric synthesis of β-substituted propanoic acids. springerprofessional.denih.govnih.gov The substrate is first acylated with the chiral auxiliary, and the resulting imide is then subjected to a diastereoselective enolate alkylation or aldol (B89426) reaction. The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary. Finally, the auxiliary is cleaved to afford the chiral carboxylic acid.

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to control the stereoselectivity of a reaction. This approach is often more atom-economical than the use of chiral auxiliaries. For the synthesis of chiral β-substituted propanoic acids, various catalytic methods have been developed, including asymmetric hydrogenation of α,β-unsaturated carboxylic acids and conjugate additions of organometallic reagents to α,β-unsaturated esters in the presence of a chiral ligand-metal complex.

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiopure compounds, offering high selectivity under mild conditions. mdpi.comrsc.org Enzymes, such as lipases, are widely used for the kinetic resolution of racemic mixtures. nih.govnih.govresearchgate.net In a typical lipase-catalyzed kinetic resolution of a racemic ester of this compound, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

Biocatalytic approaches can also be employed for the asymmetric synthesis of these compounds from prochiral starting materials. For example, engineered enzymes can catalyze the asymmetric reduction of a β-keto ester or the asymmetric addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Table 2: Overview of Stereoselective Synthesis Methods

| Method | Principle | Advantages | Disadvantages |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereochemistry. wikipedia.orgresearchgate.net | High diastereoselectivity, well-established methods. researchgate.net | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantioselectivity, atom-economical. | Catalyst development can be challenging and expensive. |

| Chemoenzymatic/Biocatalytic | Use of enzymes for stereoselective transformations. mdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Substrate scope can be limited, enzyme stability may be a concern. |

Fluorine Introduction Strategies

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netnews-medical.netsigmaaldrich.com The timing and method of fluorine introduction are key considerations in the synthesis of this compound.

One common strategy is to use a fluorine-containing starting material, such as 4-fluorobenzaldehyde (B137897) or 4-fluorobenzene, and carry it through the synthetic sequence. This "building block" approach is often the most straightforward way to introduce the fluorine atom at a specific position on the aromatic ring. lew.ro

Alternatively, fluorine can be introduced at a later stage of the synthesis using a variety of fluorinating reagents. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to directly fluorinate electron-rich aromatic rings. Nucleophilic fluorination methods, employing sources of fluoride (B91410) ion like potassium fluoride or cesium fluoride, can be used to displace a leaving group, such as a nitro or diazonium group, from the aromatic ring. Recent advances in organocatalysis have also led to the development of enantioselective fluorination reactions. researchwithrutgers.comrutgers.edunih.govresearchgate.net

The choice of fluorination strategy depends on several factors, including the availability of starting materials, the compatibility of the fluorinating reagent with other functional groups in the molecule, and the desired regioselectivity of the fluorination reaction.

Late-Stage Fluorination Methodologies

Late-stage fluorination involves the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. This approach is highly desirable as it allows for the rapid diversification of molecular scaffolds and the synthesis of fluorinated analogues from readily available, non-fluorinated precursors. For the synthesis of this compound, a plausible precursor would be 3,3-diphenylpropanoic acid. Methodologies such as palladium-catalyzed C-H activation or the fluorination of an aryl halide derivative could be employed.

Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine into aromatic rings. This method typically involves a palladium catalyst that facilitates the cleavage of a C-H bond and subsequent C-F bond formation using an electrophilic fluorine source. While a direct application to 3,3-diphenylpropanoic acid is not extensively documented, the principles can be applied. The reaction would likely proceed via a directed C-H activation, where a directing group on the substrate guides the palladium catalyst to a specific C-H bond. In the absence of a directing group, regioselectivity can be a challenge.

Another viable late-stage fluorination strategy involves the conversion of a pre-functionalized precursor, such as a bromo or iodo derivative of 3,3-diphenylpropanoic acid. Palladium-catalyzed nucleophilic fluorination of aryl halides has been developed, offering a route to aryl fluorides from the corresponding bromides or iodides. This reaction typically employs a palladium catalyst with specialized ligands, a fluoride source such as a metal fluoride, and is conducted under specific reaction conditions to promote the desired C-F bond formation.

| Methodology | Precursor | Key Reagents | Potential Product |

| Palladium-Catalyzed C-H Fluorination | 3,3-Diphenylpropanoic acid | Palladium catalyst, Electrophilic fluorine source (e.g., Selectfluor) | This compound |

| Palladium-Catalyzed Nucleophilic Fluorination | 3-(4-Bromophenyl)-3-phenylpropanoic acid | Palladium catalyst, Ligand (e.g., biarylphosphine), Fluoride source (e.g., CsF) | This compound |

Incorporation of Fluorinated Building Blocks

An alternative and often more direct approach to the synthesis of this compound involves the use of a starting material that already contains the fluorine atom. This "building block" approach can offer better control over regioselectivity and may involve more established and higher-yielding reactions. Two classic organic reactions, the Reformatsky reaction and the Stobbe condensation, are well-suited for this purpose, starting from the fluorinated building block 4-fluorobenzophenone (B154158).

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. In this context, 4-fluorobenzophenone would react with an α-bromoacetate, such as ethyl bromoacetate, and zinc to yield an intermediate β-hydroxy ester. This intermediate can then be dehydrated to the corresponding α,β-unsaturated ester, followed by catalytic hydrogenation to give the saturated ester. Finally, hydrolysis of the ester group would afford the desired this compound.

The Stobbe condensation is another powerful carbon-carbon bond-forming reaction that can be employed. This reaction involves the condensation of a ketone or aldehyde with a succinic acid diester in the presence of a strong base. For the synthesis of the target molecule, 4-fluorobenzophenone would be condensed with diethyl succinate (B1194679) using a base like sodium ethoxide or potassium tert-butoxide. This reaction typically forms an alkylidene succinic acid monoester. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester would yield this compound.

Chemical Reactivity and Mechanistic Studies of 3 4 Fluorophenyl 3 Phenylpropanoic Acid and Its Analogues

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that participates in a variety of fundamental organic reactions, including esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Transformations (e.g., coupling with amines)

The carboxylic acid moiety of 3-(4-fluorophenyl)-3-phenylpropanoic acid can be readily converted to its corresponding esters and amides through well-established protocols.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For this compound, heating with an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. Other methods, such as using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also effective, particularly for more sensitive substrates. organic-chemistry.org

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic and medicinal chemistry. mdpi.com Direct reaction between this compound and an amine is generally unfavorable as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." This can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDCI, which convert the hydroxyl group of the acid into a better leaving group. Alternatively, the acid can be converted into a more reactive acyl chloride or mixed anhydride (B1165640) intermediate. researchgate.net For example, reaction with thionyl chloride (SOCl₂) would produce 3-(4-fluorophenyl)-3-phenylpropanoyl chloride, which readily reacts with primary or secondary amines to form the desired amide. Modern catalytic methods using catalysts like iron(III) chloride or cooperative systems involving DABCO/Fe₃O₄ have also been developed for the direct amidation of carboxylic acids. mdpi.comnih.gov

| Transformation | Reagents and Conditions | Product Type | General Applicability |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), cat. H₂SO₄, heat | Ester (R-COOR') | Common for primary and secondary alcohols. chemguide.co.ukceon.rs |

| 1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH) | Amide (R-CONR'₂) | Highly effective for primary and secondary amines. | |

| Amine (R'₂NH), EDCI or DCC, base (e.g., DMAP) | Amide (R-CONR'₂) | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Reduction of the Carboxylic Acid Group

Carboxylic acids can be reduced to primary alcohols. This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxylate carbon.

The reagent of choice for this reduction is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the acid by the hydride, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions to the carbonyl carbon. libretexts.org An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. chemguide.co.uk Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.uk Therefore, the reduction of this compound with LiAlH₄, followed by an acidic workup, would selectively produce 3-(4-fluorophenyl)-3-phenylpropan-1-ol.

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. H₃O⁺ workup | Primary Alcohol | Standard, highly effective reagent. Reacts violently with water. chemguide.co.ukyoutube.com |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No reaction | Not sufficiently reactive to reduce carboxylic acids. chemguide.co.uk |

Transformations at the Benzylic C-3 Position

The C-3 position of this compound is doubly benzylic, meaning it is bonded to two aromatic rings. This structural feature is key to its reactivity, as it can effectively stabilize adjacent positive charges or radical electrons through resonance.

Nucleophilic Substitution Reactions (e.g., on halogenated analogues at C-3)

To perform nucleophilic substitution at the C-3 position, a leaving group must first be installed. A common strategy is the free-radical halogenation of the benzylic C-H bond. Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light would generate a bromine radical, which selectively abstracts the benzylic hydrogen to form 3-bromo-3-(4-fluorophenyl)-3-phenylpropanoic acid.

This halogenated analogue would be highly susceptible to nucleophilic substitution. Given the stability of the diaryl-stabilized carbocation that would form upon departure of the halide, the reaction likely proceeds through an Sₙ1 mechanism. Treatment with a nucleophile would lead to the substitution product. For example, solvolysis in water or an alcohol would yield the corresponding 3-hydroxy or 3-alkoxy derivative, respectively.

Formation of Cyclic Derivatives (e.g., β-lactones from 3-chloro-3-(4-fluorophenyl)propanoic acid)

β-Lactones are four-membered cyclic esters that can serve as valuable synthetic intermediates. clockss.org The synthesis of a β-lactone from a 3-halopropanoic acid is a classic example of an intramolecular nucleophilic substitution.

Starting with an analogue such as 3-chloro-3-(4-fluorophenyl)propanoic acid, treatment with a non-nucleophilic base would deprotonate the carboxylic acid to form a carboxylate. This carboxylate anion then acts as an internal nucleophile, attacking the electrophilic C-3 carbon and displacing the chloride leaving group to form the strained four-membered β-lactone ring. The reaction proceeds via an intramolecular Williamson ether synthesis-type mechanism. The facility of this reaction would be enhanced by the benzylic nature of the C-3 position, which makes the C-Cl bond more labile and susceptible to cleavage.

| Starting Material | Reagents and Conditions | Product | Mechanism |

|---|---|---|---|

| 3-chloro-3-(4-fluorophenyl)-3-phenylpropanoic acid | Non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine) in an aprotic solvent. | 4-(4-fluorophenyl)-4-phenyl-oxetan-2-one | Intramolecular nucleophilic substitution (Sₙ1 or Sₙ2 type). |

Electrophilic Aromatic Substitution on the Phenyl and 4-Fluorophenyl Moieties

The susceptibility of the two aromatic rings in this compound to electrophilic attack is governed by the electronic properties of their respective substituents. The phenyl ring is influenced by the 3-(4-fluorophenyl)propanoic acid chain, while the 4-fluorophenyl ring is primarily affected by the fluorine atom.

In electrophilic aromatic substitution (EAS), the incoming electrophile is attacked by the electron-rich π system of the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this attack are highly dependent on the nature of the substituents already present on the ring. uomustansiriyah.edu.iq Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of EAS compared to benzene (B151609) by donating electron density to the ring, thereby stabilizing the carbocation intermediate (the arenium ion). csbsju.eduwikipedia.org Conversely, deactivating groups withdraw electron density, making the ring less reactive. libretexts.org

When considering the relative reactivity of the two rings, the 4-fluorophenyl ring is deactivated by the fluorine atom. In contrast, the phenyl ring is attached to a carbon that is also bonded to the 4-fluorophenyl group and the propanoic acid chain. In analogous structures like diphenylmethane, electrophilic substitution, such as nitration, tends to occur at the para position of the unsubstituted phenyl ring. This suggests that even with the deactivating influence of the distant carboxyl group, the phenyl ring may be more susceptible to electrophilic attack than the deactivated 4-fluorophenyl ring.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The study of reaction kinetics provides quantitative insight into the rates of chemical reactions and the factors that influence them. In the context of electrophilic aromatic substitution of this compound and its analogues, kinetic studies would focus on determining the rate constants, activation energies, and the influence of substituents on these parameters.

Table 1: Kinetic Data for the Nitration of Chlorobenzene (B131634) in Nitric Acid

| Nitric Acid Conc. (%) | Temperature (°C) | k_eff x 10^6 (s^-1) | Activation Energy (Ea) (kJ/mol) |

| 85.0 | 65 | 1.06 | 85.4 |

| 90.5 | 75 | 1.59 | 82.5 |

| 95.1 | 85 | 2.93 | 79.1 |

This table is based on data presented for the nitration of chlorobenzene and is intended for comparative purposes. researchgate.net

The data for chlorobenzene nitration shows that the effective rate constant increases with both temperature and the concentration of nitric acid. The activation energy, which represents the minimum energy required for the reaction to occur, generally decreases as the concentration of the nitrating agent increases. A similar trend would be expected for the nitration of the 4-fluorophenyl group in the target molecule.

Thermodynamic studies of these transformations would involve the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the reaction. These parameters provide information about the feasibility and spontaneity of a reaction. The formation of the arenium ion intermediate is the rate-determining step in most electrophilic aromatic substitutions and is an endothermic process due to the loss of aromaticity. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a highly exothermic and rapid step.

Table 2: Conceptual Thermodynamic Parameters for Electrophilic Aromatic Substitution

| Reaction Step | ΔH | ΔS | ΔG | Characteristics |

| Formation of Arenium Ion | Positive (Endothermic) | Negative (More ordered) | Positive (Non-spontaneous) | Rate-determining step, loss of aromaticity |

| Deprotonation | Negative (Exothermic) | Positive (Less ordered) | Negative (Spontaneous) | Fast, restoration of aromaticity |

This table presents a generalized conceptual overview of the thermodynamic changes during the two main steps of an electrophilic aromatic substitution reaction.

Derivatization and Functionalization of 3 4 Fluorophenyl 3 Phenylpropanoic Acid

Modification of the Carboxylic Acid Group for Conjugates and Research Probes

The carboxylic acid moiety of 3-(4-fluorophenyl)-3-phenylpropanoic acid is a prime site for chemical modification, enabling the synthesis of a diverse range of derivatives. Standard coupling reactions can be employed to form amide and ester linkages, thereby creating conjugates with other molecules or introducing reporter groups for research purposes.

Commonly, the formation of an amide bond involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using coupling reagents. These activated intermediates then readily react with primary or secondary amines to yield the corresponding amides. A variety of coupling reagents can facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. The synthesis of 3-phenyl-3-phenylthiopropionic acid amides has been reported through the conversion of the corresponding acids into amides, which were subsequently reduced to amines. nih.gov

Esterification of the carboxylic acid group can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, the carboxylic acid can be converted to its corresponding acyl chloride or anhydride (B1165640), which then reacts with an alcohol to form the ester. Ester-based fluorescent probes are valuable tools in chemical biology for detecting specific enzymes, such as bacterial esterases. d-nb.info By attaching a fluorescent reporter molecule to this compound through an ester linkage, it is possible to create probes for studying enzymatic activity and for bacterial detection. d-nb.info

The modification of the carboxylic acid group is also a key strategy for creating bioconjugates. For instance, the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide has been achieved using an active 4-nitrophenyl ester, which then reacts with ammonia. google.com This methodology could be adapted to conjugate this compound to biomolecules containing free amine groups, such as proteins or peptides.

Furthermore, fluorescent labeling of the carboxylic acid group can be accomplished by coupling it with a fluorescent dye that has a reactive amine or alcohol group. N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD) dyes, for example, can be conjugated with amine derivatives to create fluorescent probes for bioimaging applications. frontiersin.org This approach would allow for the visualization and tracking of the molecule within biological systems.

Table 1: Examples of Carboxylic Acid Modification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Amide Formation | Amine, Coupling Agent (e.g., DCC, HOBt) | Amide | Therapeutic Conjugates |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester | Research Probes, Prodrugs |

| Bioconjugation | Biomolecule with Amine Group, Activating Agent | Bioconjugate | Targeted Drug Delivery |

| Fluorescent Labeling | Fluorescent Dye with Amine/Alcohol, Coupling Chemistry | Fluorescent Probe | Bioimaging |

Functionalization of the Aromatic Rings

The two aromatic rings of this compound, the phenyl group and the 4-fluorophenyl group, are susceptible to electrophilic aromatic substitution (EAS) reactions. The nature and position of the substituents on these rings can significantly influence the regioselectivity of these reactions.

In the case of the unsubstituted phenyl ring, the propanoic acid side chain acts as a deactivating group, directing incoming electrophiles primarily to the meta position. libretexts.org This is due to the electron-withdrawing nature of the carboxylic acid group.

For the 4-fluorophenyl ring, the fluorine atom is an ortho-, para-directing deactivator. unizin.org This means that while the fluorine atom deactivates the ring towards electrophilic attack compared to benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the rest of the molecule, substitution would be expected to occur at the ortho position relative to the fluorine atom.

Common electrophilic aromatic substitution reactions that could be applied to functionalize the aromatic rings include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents present on the aromatic ring. nih.govrsc.orgnih.govresearchgate.net

Halogenation: The introduction of a halogen (e.g., -Cl, -Br) can be achieved using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.

The directing effects of the existing substituents would need to be carefully considered to predict and control the position of the new functional group. lumenlearning.compressbooks.publibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Existing Substituent(s) | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Phenyl Ring | -CH(CH2COOH)C6H4F | Deactivating, Meta-directing | Meta |

| 4-Fluorophenyl Ring | -F, -CH(CH2COOH)C6H5 | Deactivating, Ortho, Para-directing | Ortho to Fluorine |

Stereochemical Modifications and Epimerization Studies

The central carbon atom of the propanoic acid chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial, as different stereoisomers often exhibit distinct biological activities.

The synthesis of specific enantiomers, or stereoselective synthesis, can be achieved through various methods. One approach is the use of chiral auxiliaries or catalysts that guide the reaction to produce predominantly one enantiomer. The synthesis of fluorinated phenylalanine analogs has been accomplished using such stereoselective methods. beilstein-journals.org

Alternatively, a racemic mixture of the enantiomers can be synthesized and then separated. Chiral chromatography is a powerful technique for resolving enantiomers. The synthesis of the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid has been achieved through the separation of a racemic mixture. researchgate.net

Epimerization is the process by which one stereoisomer is converted into its diastereomer. In the context of this compound, if additional stereocenters were introduced into the molecule, the potential for epimerization would need to be considered, particularly during chemical reactions or under certain physiological conditions. The central event in an epimerization reaction is the removal of a proton from the chiral α-carbon, which can be facilitated by a base. thieme-connect.de Studies on epimerization in peptide synthesis have shown that the structure of the amino acid and the reaction conditions can influence the extent of this process. nih.gov

Table 3: Methods for Stereochemical Control

| Method | Description | Outcome |

|---|---|---|

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to favor the formation of one enantiomer. | Enantiomerically enriched product. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Isolation of individual enantiomers. |

| Epimerization Studies | Investigation of the conversion of one stereoisomer to another under specific conditions. | Understanding of stereochemical stability. |

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 3-(4-Fluorophenyl)-3-phenylpropanoic acid, these calculations can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

The conformational flexibility of this compound primarily arises from the rotation around several single bonds: the Cα-Cβ bond of the propanoic acid chain, and the C-C bonds connecting the phenyl and 4-fluorophenyl rings to the chiral center. A potential energy surface scan, calculated by systematically rotating these bonds, could reveal the most stable low-energy conformers. It is expected that steric hindrance between the two bulky aromatic rings and the carboxylic acid group will play a significant role in dictating the preferred conformations.

Table 1: Representative Predicted Geometrical Parameters for Phenylpropanoic Acid Derivatives from DFT Studies

| Parameter | Typical Value Range | Description |

| C=O Bond Length | 1.20 - 1.22 Å | The length of the carbonyl double bond in the carboxylic acid group. |

| C-O Bond Length | 1.34 - 1.36 Å | The length of the single bond between the carbonyl carbon and the hydroxyl oxygen. |

| O-H Bond Length | 0.96 - 0.98 Å | The length of the bond in the hydroxyl group of the carboxylic acid. |

| C-C-C Bond Angle | 110° - 115° | The bond angle within the propanoic acid backbone. |

| Dihedral Angles | Variable | The rotational angles that define the overall conformation of the molecule. |

Note: The data in this table are representative values for phenylpropanoic acid derivatives and are intended for illustrative purposes, as specific computational data for this compound is not available.

Electronic Structure Analysis and Reactivity Prediction (e.g., Fukui indices, pKa values)

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can elucidate the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For substituted phenylpropanoic acids, the HOMO-LUMO gap is generally large, suggesting high kinetic stability. researchgate.net

Reactivity descriptors derived from DFT, such as Fukui indices, can provide more detailed information about local reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within this compound.

The acidity of the carboxylic acid group, quantified by its pKa value, is another critical property that can be predicted computationally. Various theoretical models, often combining quantum mechanical calculations with a continuum solvation model, can be used to estimate pKa values. mdpi.comnih.govresearchgate.net These methods calculate the Gibbs free energy change associated with the deprotonation of the carboxylic acid. While experimental determination is the gold standard, computational predictions can provide valuable estimates, especially when experimental data is unavailable. For this compound, the electron-withdrawing nature of the fluorine atom would be expected to have a modest acidifying effect compared to the unsubstituted 3,3-diphenylpropanoic acid.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

| Fukui Function (f(r)) | Derivative of the electron density with respect to the number of electrons | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. |

| Calculated pKa | -log of the acid dissociation constant | Predicts the acidity of the carboxylic acid group in solution. |

Note: This table describes the significance of various computational descriptors. Specific calculated values for this compound are not available in the current literature.

Reaction Pathway Modeling and Transition State Analysis (e.g., DFT calculations for reaction mechanisms)

Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transient species like transition states. For the synthesis of this compound, DFT calculations could be employed to model various synthetic routes.

For example, in a Michael addition-type synthesis, computational modeling could be used to study the addition of a phenyl nucleophile to a 4-fluorocinnamic acid derivative. DFT calculations can map out the potential energy surface of the reaction, identifying the minimum energy pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Furthermore, these calculations can provide insights into the role of catalysts, the effect of solvents, and the origins of stereoselectivity in asymmetric syntheses. By comparing the activation energies of different possible pathways, it is possible to predict which reaction products are most likely to form. While specific DFT studies on the reaction mechanisms for the synthesis of this compound are not documented, research on the synthesis of similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the utility of DFT in elucidating reaction intermediates and mechanisms. mdpi.comnih.gov

Table 3: Key Parameters from Reaction Pathway Modeling

| Parameter | Description | Significance |

| Reactant/Product Geometries | Optimized structures of starting materials and products. | Defines the start and end points of the reaction on the potential energy surface. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Represents the bottleneck of the reaction and is crucial for understanding the mechanism. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower Ea corresponds to a faster reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

Note: This table outlines the types of information that can be obtained from computational reaction pathway modeling. Specific data for the synthesis of this compound is not currently available.

Chirality and Stereochemical Insights from Computational Methods

This compound is a chiral molecule, existing as a pair of enantiomers. Computational methods can provide significant insights into its stereochemical properties.

One of the primary applications of computational chemistry in this area is the determination of the absolute configuration of a chiral molecule. By calculating the theoretical electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra for a specific enantiomer (e.g., the R-enantiomer), and comparing it to the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be assigned.

Furthermore, computational modeling can be used to understand the origins of enantioselectivity in asymmetric synthesis. By calculating the transition state energies for the pathways leading to the R and S enantiomers, it is possible to predict which enantiomer will be formed in excess. These calculations can reveal the subtle non-covalent interactions between the substrate, catalyst, and reagents that are responsible for chiral induction.

Molecular dynamics simulations can also be employed to study the interactions of the enantiomers of this compound with chiral environments, such as chiral stationary phases in chromatography or the binding sites of biological macromolecules. These simulations can help to explain the differential behavior of the enantiomers and can aid in the design of effective methods for their separation. mdpi.com

Table 4: Computational Approaches for Stereochemical Analysis

| Computational Method | Application | Information Gained |

| Electronic Circular Dichroism (ECD) Calculation | Determination of absolute configuration. | Comparison of theoretical and experimental spectra allows for the assignment of R/S configuration. |

| Vibrational Circular Dichroism (VCD) Calculation | Determination of absolute configuration. | Provides complementary information to ECD for robust stereochemical assignment. |

| Transition State Modeling of Asymmetric Reactions | Understanding the origin of enantioselectivity. | Identifies the energetic preference for the formation of one enantiomer over the other. |

| Molecular Docking and Dynamics Simulations | Studying interactions with chiral selectors or biological targets. | Elucidates the basis for enantioselective recognition and binding. |

Note: This table describes computational methods applicable to the study of chiral molecules. Specific computational studies on the stereochemistry of this compound are not available in the literature.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 4 Fluorophenyl 3 Phenylpropanoic Acid in Research Settings

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture. For a chiral compound like 3-(4-Fluorophenyl)-3-phenylpropanoic acid, chromatographic methods are crucial not only for assessing chemical purity but also for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds. When dealing with chiral molecules, the use of a Chiral Stationary Phase (CSP) is essential for separating enantiomers. This technique, known as chiral HPLC, allows for the accurate determination of enantiomeric excess (e.e.).

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for this purpose. For the analysis of acidic compounds like this compound, columns such as Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have proven effective for structurally similar molecules. researchgate.netmdpi.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. researchgate.netmdpi.com Acidic or basic additives, like trifluoroacetic acid (TFA) or isopropylamine, are often incorporated into the mobile phase to improve peak shape and resolution by controlling the ionization state of the acidic analyte. Detection is commonly performed using a UV detector, as the phenyl rings in the molecule provide strong chromophores.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A well-developed chiral HPLC method can provide high accuracy and precision for this determination. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Runtimes | (S)-enantiomer: ~9.5 min, (R)-enantiomer: ~11.0 min |

Note: The above parameters are illustrative and require optimization for specific batches and systems.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid, has low volatility and high polarity, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or ethyl ester. This is typically achieved by reaction with reagents like diazomethane (B1218177) or by Fischer esterification.

Once derivatized, the compound can be analyzed on a GC system, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for definitive identification. For enantiomeric analysis, a chiral capillary column is required. The separation on a chiral GC column allows for the quantification of the individual enantiomer derivatives. Perfluoroacylation can also enhance chromatographic resolution. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages, including high sample throughput, low solvent consumption, and cost-effectiveness. uni-giessen.demdpi.com For the analysis of this compound, HPTLC can be employed as a rapid screening tool for purity assessment.

A sample solution is applied as a narrow band onto a high-performance silica gel plate. The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of non-polar and polar organic solvents. The components of the sample migrate up the plate at different rates, resulting in their separation. After development, the plate is dried, and the separated bands are visualized under UV light (e.g., at 254 nm). The intensity of the bands can be quantified using a densitometer, allowing for the determination of the main compound's purity and the detection of any non-volatile impurities. While less common for enantiomeric separation, chiral HPTLC plates or the use of chiral additives in the mobile phase can sometimes achieve this for specific compounds.

Spectroscopic Characterization Beyond Routine Identification

Spectroscopic techniques are vital for elucidating the molecular structure of a compound. While routine methods like ¹H and ¹³C NMR are standard for initial identification, advanced spectroscopic methodologies provide deeper structural insights and confirm the identity with greater certainty.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom in this compound, ¹⁹F NMR is a particularly valuable and highly sensitive technique. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique probe for the molecule's structure. nih.gov A typical ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine on the phenyl ring, with its chemical shift providing confirmation of its position. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons. This technique is also exceptionally clean, as there is no natural fluorine background in most NMR solvents. wikipedia.org

2D NMR Spectroscopy : Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the complete molecular structure.

COSY (¹H-¹H) : This experiment identifies protons that are coupled to each other, allowing for the mapping of the proton network within the molecule. For this compound, it would clearly show the correlation between the methine proton (at C3) and the methylene (B1212753) protons (at C2).

HSQC (¹H-¹³C) : This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to assign the ¹³C signals based on the already assigned ¹H signals, confirming the carbon skeleton of the molecule.

These advanced NMR techniques, used in combination, provide unambiguous confirmation of the structure and connectivity of this compound.

Table 2: Expected NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | 1D NMR | ~12.0 | broad singlet | - |

| ~7.3-7.1 | multiplet | - | ||

| ~7.0-6.9 | multiplet | - | ||

| ~4.1 | triplet | J ≈ 8.0 | ||

| ~2.8 | doublet | J ≈ 8.0 | ||

| ¹³C | 1D NMR | ~178 | - | - |

| ~162 | doublet | ¹JCF ≈ 245 | ||

| ~140, ~137 | - | - | ||

| ~130, ~129, ~127 | - | - | ||

| ~115 | doublet | ²JCF ≈ 21 | ||

| ~45 | - | - | ||

| ~42 | - | - | ||

| ¹⁹F | 1D NMR | ~ -115 to -120 | multiplet | - |

Note: Chemical shifts are approximate and depend on the solvent and concentration.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Elucidation : In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with collision-induced dissociation (CID), the molecule is fragmented in a predictable manner. For this compound, common fragmentation pathways would include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z less 45. libretexts.org

Cleavage of the C2-C3 bond, leading to fragments corresponding to the phenyl and 4-fluorophenyl moieties.

Decarboxylation (-CO₂) followed by other rearrangements.

Elucidating these pathways helps to confirm the molecular structure. For instance, the presence of fragments corresponding to a fluorinated phenyl ring provides strong evidence for the location of the fluorine atom.

Quantitative Analysis : When coupled with a chromatographic separation technique like HPLC or GC (LC-MS or GC-MS), mass spectrometry becomes a highly sensitive and selective tool for quantitative analysis. uconn.edu For quantifying low levels of this compound in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is often the method of choice. nih.gov This technique typically uses Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This process is highly specific and provides excellent sensitivity and a wide linear dynamic range for quantification. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, leading to transitions between vibrational energy levels. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. Together, these techniques provide complementary information about the molecular structure.

The key functional groups within this compound each exhibit characteristic vibrational frequencies. The carboxylic acid moiety is readily identifiable by a very broad O-H stretching band in the IR spectrum, typically found between 2500 and 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to an intense absorption band, usually in the range of 1700-1725 cm⁻¹ for carboxylic acid dimers. researchgate.netdocbrown.info The C-O stretching and O-H in-plane bending vibrations are also observable in the fingerprint region (1400-900 cm⁻¹).

The aromatic rings contribute several distinct bands. The stretching vibrations of the aromatic C-H bonds are typically observed above 3000 cm⁻¹. ajchem-a.com The C=C stretching vibrations within the phenyl and fluorophenyl rings appear in the 1600-1450 cm⁻¹ region. The presence of the fluorine substituent on one of the phenyl rings will influence the electronic distribution and vibrational frequencies of the ring modes. The C-F stretching vibration itself is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region of the IR spectrum. ajchem-a.com The aliphatic C-H stretching modes of the propanoic acid backbone are found just below 3000 cm⁻¹.

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Activity |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | IR |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Propanoic Backbone | 2850-2960 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1700-1725 | IR (strong) |

| C=C Stretch | Phenyl Rings | 1450-1600 | IR, Raman |

| C-O Stretch | Carboxylic Acid | 1210-1320 | IR |

| C-F Stretch | Fluorophenyl Ring | 1000-1250 | IR (strong) |

| O-H Bend | Carboxylic Acid | 920-950 (broad) | IR |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides an unambiguous elucidation of the molecular structure of this compound in the solid state, revealing detailed information about bond lengths, bond angles, and conformational torsion angles. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The geometric arrangement and intensity of these spots are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

A crystallographic study of this compound would yield its fundamental crystallographic parameters. This includes the dimensions of the unit cell—the basic repeating block of the crystal—defined by the lengths a, b, and c, and the angles α, β, and γ. It would also identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements of the crystal lattice. nih.gov

This detailed structural information is crucial for understanding intermolecular interactions in the solid state. For this compound, a key feature would be the hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules. Typically, carboxylic acids form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds. X-ray crystallography can precisely measure the distances and angles of these hydrogen bonds, confirming the nature and strength of this interaction.

While the specific crystal structure for this compound is not publicly available, the table below presents crystallographic data for a structurally related compound, (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid, to illustrate the type of data obtained from such an analysis. iucr.org

| Parameter | Example Value (Related Compound) | Description |

| Chemical Formula | C₁₆H₁₄FNO₃ | The elemental composition of the molecule. |

| Formula Weight | 287.29 | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. iucr.org |

| Space Group | P2₁ | The symmetry of the crystal lattice. iucr.org |

| a (Å) | 5.8931 (7) | Unit cell dimension. |

| b (Å) | 12.355 (2) | Unit cell dimension. |

| c (Å) | 19.141 (3) | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 94.629 (5) | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1388.1 (3) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Role As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Propanoic Acid Derivatives

The chemical structure of 3-(4-Fluorophenyl)-3-phenylpropanoic acid allows it to be a precursor for a variety of substituted propanoic acid derivatives. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. Furthermore, the phenyl rings can be subject to further substitution reactions, although this is less common.

One notable application is in the synthesis of 2-oxopiperazine guanidine (B92328) analogs. While the specific reaction pathway is proprietary, it highlights the utility of this compound as a foundational scaffold for constructing more complex heterocyclic structures that incorporate the propanoic acid backbone.

The reactivity of arylpropionic acids, in general, suggests further potential for derivatization. For example, the synthesis of β-hydroxy-β-arylpropanoic acids has been achieved through processes like the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. Additionally, acyl hydrazone derivatives of similar 3-arylpropionic acids have been synthesized, indicating that this compound could likely undergo similar transformations to yield a diverse array of substituted derivatives with potential biological activities.

Table 1: Potential Reactions for the Derivatization of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Alcohol, Acid Catalyst | Ester Derivative |

| Amidation | Amine, Coupling Agent | Amide Derivative |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol Derivative |

| Acyl Halide Formation | Thionyl Chloride or Oxalyl Chloride | Acyl Halide Intermediate |

| Friedel-Crafts Acylation | Lewis Acid, Acyl Halide/Anhydride (B1165640) | Acylated Phenyl Ring Derivative |

Building Block for Fluoro-Containing Polycyclic and Heterocyclic Systems

The incorporation of fluorine into polycyclic and heterocyclic systems is a significant strategy in medicinal chemistry, as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While direct examples of the use of this compound in the synthesis of such systems are not extensively documented in publicly available literature, its structure makes it a plausible candidate for such transformations.

General synthetic strategies for fluorinated heterocycles often involve the cyclization of fluorinated precursors. For instance, fluorinated phenylacetic acid derivatives have been used to construct fluorinated chromen-4-one rings. It is conceivable that this compound could undergo intramolecular cyclization reactions, such as a Friedel-Crafts acylation, to form fluorinated polycyclic ketone systems. The formation of a 1-indanone from phenylpropanoic acid is a known characteristic cyclization reaction.

Furthermore, the synthesis of fluorinated heterocycles can be achieved through cycloaddition reactions of fluorinated building blocks. The propanoic acid chain of this compound could be chemically modified to introduce functionalities that would allow it to participate in such cycloaddition reactions, leading to the formation of novel fluoro-containing heterocyclic scaffolds. The development of new methods for fluorocyclization continues to be an active area of research, expanding the possibilities for utilizing compounds like this compound in the construction of complex fluorinated molecules.

Applications in the Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound and its analogs can serve as precursors for the synthesis of valuable chiral building blocks.

An example of a similar transformation is the enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids. This was achieved through an auxiliary-directed stereoselective alkylation of a phenylpropionamide derived from 3-(2-Fluoro-4-methoxyphenyl) propionic acid. This methodology suggests that this compound could be similarly coupled to a chiral auxiliary, followed by diastereoselective functionalization of the propanoic acid chain and subsequent removal of the auxiliary to yield enantiomerically enriched products.

Another relevant synthetic approach is the asymmetric synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid. This was accomplished by the alkylation of a chiral glycine Schiff base with a suitable electrophile. While this method does not directly utilize this compound as the starting material, it demonstrates a viable strategy for introducing chirality into a closely related diarylpropanoic acid framework.

The development of asymmetric catalytic methods provides another avenue for the synthesis of chiral building blocks from this compound. For example, asymmetric hydrogenation or other enantioselective transformations of derivatives of this acid could lead to the production of single-enantiomer compounds with high optical purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-3-phenylpropanoic acid, and how are intermediates purified?

- Methodological Answer : The synthesis can involve coupling reactions using protected intermediates. For example, tert-butoxycarbonyl (Boc)-protected amino acid derivatives of fluorophenylpropanoic acid are synthesized in tetrahydrofuran (THF)/water mixtures with LiOH as a base. After stirring, the product is extracted with ethyl acetate, acidified to pH ~6, and purified via preparative HPLC . Solvent selection (e.g., THF for solubility) and purification steps (e.g., acid-base extraction, HPLC) are critical for yield optimization.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (as demonstrated for related trifluoromethylphenylpropanoic acid derivatives) resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O dimers) . Differential Scanning Calorimetry (DSC) can determine melting points, though discrepancies may arise due to polymorphism or impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

- Methodological Answer : Discrepancies may stem from synthetic byproducts, polymorphic forms, or solvent residues. Cross-validate data using orthogonal methods:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Perform thermogravimetric analysis (TGA) to rule out solvent retention affecting melting points.

- Replicate synthesis under inert atmospheres to minimize oxidation artifacts .

Q. What strategies are effective in studying the impact of fluorophenyl substitution on reactivity compared to halogenated analogs?

- Methodological Answer :

- Comparative kinetic studies : Monitor esterification rates of this compound vs. bromo or chloro analogs (e.g., 3-(4-bromophenyl)propanoic acid) under identical conditions .

- Electron-withdrawing effects : Use Hammett substituent constants (σ) to correlate fluorine’s electronegativity with reaction rates in nucleophilic acyl substitutions.

- Computational modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites influenced by fluorine .

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are recommended?

- Methodological Answer :

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during coupling steps to favor specific stereoisomers.

- Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to separate enantiomers.

- Derivatization : Convert the acid to a diastereomeric salt (e.g., with (R)-1-phenylethylamine) for crystallization-based resolution .

Q. What safety protocols are essential for handling fluorinated aromatic carboxylic acids?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under nitrogen to prevent moisture absorption or degradation.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.